

# Azide MegaStokes 735: A Technical Guide for Bioorthogonal Labeling

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## Compound of Interest

Compound Name: Azide MegaStokes dye 735

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This guide provides an in-depth overview of Azide MegaStokes 735, a fluorescent dye designed for bioorthogonal labeling applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

## Core Properties and Quantitative Data

Azide MegaStokes 735 is a near-infrared (NIR) dye featuring a large Stokes shift, which is advantageous for fluorescence resonance energy transfer (FRET) applications as it minimizes spectral overlap with other fluorophores.<sup>[1]</sup> Its key quantitative properties are summarized in the table below.

Property	Value	Solvent
Molar Extinction Coefficient	50,000 M <sup>-1</sup> cm <sup>-1</sup>	Ethanol
Excitation Wavelength (λ <sub>ex</sub> )	586 nm	Ethanol
Emission Wavelength (λ <sub>em</sub> )	735 nm	Ethanol
Stokes Shift	149 nm	Ethanol

# Experimental Protocol: Copper-Catalyzed Click Chemistry Labeling of Glycoproteins

This protocol provides a general framework for the labeling of alkyne-modified glycoproteins on the cell surface or in cell lysates using Azide MegaStokes 735. This method is based on the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

## Materials Required:

- Azide MegaStokes 735
- Alkyne-modified biological sample (e.g., cells with metabolically incorporated alkyne-sugars, or alkyne-modified proteins)
- Copper (II) Sulfate ( $\text{CuSO}_4$ )
- Sodium Ascorbate
- Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Phosphate-Buffered Saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO) or water for stock solutions
- Microcentrifuge tubes
- Incubator
- Fluorescence microscope or plate reader

## Procedure:

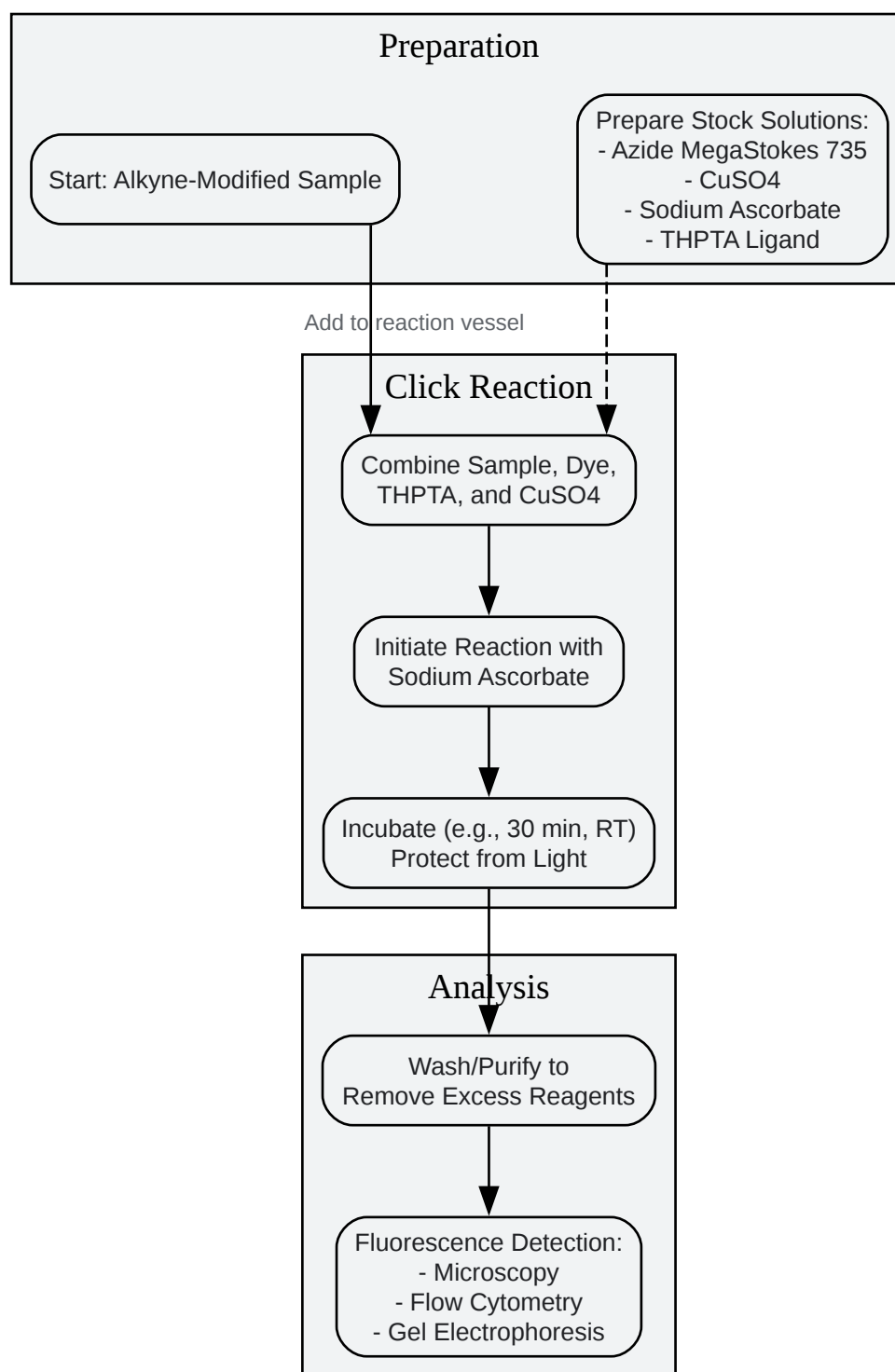
- Preparation of Stock Solutions:
  - Azide MegaStokes 735: Prepare a 1 mM stock solution in DMSO or water.
  - Copper (II) Sulfate ( $\text{CuSO}_4$ ): Prepare a 20 mM stock solution in water.

- Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water immediately before use. Sodium ascorbate solutions are prone to oxidation.
- THPTA Ligand: Prepare a 100 mM stock solution in water.
- Labeling Reaction (General Protocol for Cell Lysate):
  - To 50  $\mu$ L of protein lysate (1-5 mg/mL) in an appropriate buffer, add 100  $\mu$ L of PBS.
  - Add Azide MegaStokes 735 to a final concentration of 2-40  $\mu$ M. A starting concentration of 20  $\mu$ M is recommended, which can be optimized to balance signal intensity and background.
  - Add 10  $\mu$ L of the 100 mM THPTA solution and vortex briefly.
  - Add 10  $\mu$ L of the 20 mM  $\text{CuSO}_4$  solution and vortex briefly.
  - To initiate the click reaction, add 10  $\mu$ L of the freshly prepared 300 mM sodium ascorbate solution and vortex.
  - Protect the reaction from light and incubate for 30 minutes at room temperature.
- Labeling of Live Cells:
  - Culture cells that have been metabolically labeled with an alkyne-containing sugar (e.g., an alkyne-modified N-acetylmannosamine analog).
  - Wash the cells with PBS.
  - Prepare the click reaction cocktail in PBS containing Azide MegaStokes 735 (e.g., 25  $\mu$ M),  $\text{CuSO}_4$ , THPTA, and sodium ascorbate at appropriate concentrations. The use of a ligand like THPTA is crucial to protect cells from copper-induced toxicity.[\[2\]](#)
  - Incubate the cells with the reaction cocktail for a short period (e.g., 5-15 minutes) at 4°C or room temperature, protected from light.[\[2\]](#)
  - Wash the cells thoroughly with PBS to remove unreacted components.

- The cells are now ready for imaging or other downstream analysis.

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling alkyne-modified biomolecules with Azide MegaStokes 735 using copper-catalyzed click chemistry.

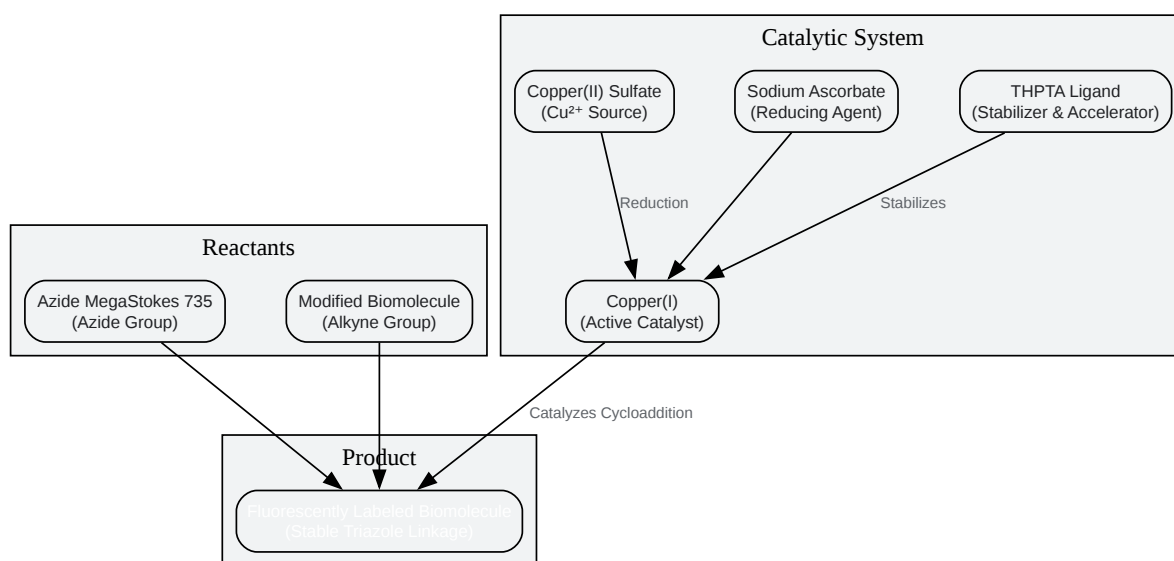


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Caption: Workflow for CuAAC Labeling.

## Signaling Pathway and Logical Relationship Diagram

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a bioorthogonal chemical reaction and not a biological signaling pathway. The diagram below illustrates the logical relationship of the key components in this reaction.



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Caption: Key Components of CuAAC Reaction.

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## References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Azide MegaStokes 735: A Technical Guide for Bioorthogonal Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12057196#molar-extinction-coefficient-of-azide-megastokes-735]

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